1-(4-Methylphenyl)isoquinoline
Description
1-(4-Methylphenyl)isoquinoline (CAS 101273-46-5) is a heterocyclic aromatic compound comprising an isoquinoline backbone substituted at the 1-position with a 4-methylphenyl group. Isoquinolines are structurally related to quinolines but feature a fused benzene and pyridine ring system. The 4-methylphenyl substituent introduces steric and electronic effects that influence the compound’s physicochemical properties and biological interactions. For instance, iridium complexes with 1-phenylisoquinoline ligands exhibit tunable photophysical properties , while substituted isoquinolines demonstrate cytotoxic and enzyme-inhibitory activities .
Properties
CAS No. |
101273-46-5 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H13N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-11H,1H3 |
InChI Key |
QJAZVTOBOGKESU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituents on the phenyl ring or isoquinoline backbone significantly alter molecular properties:
Key Insight: Methyl and methoxy substituents improve lipophilicity and solubility, respectively, while halogens (Cl, Br) enhance intermolecular interactions in crystalline phases .
Crystallographic and Conformational Analysis
Crystal packing and molecular conformation depend on substituent interactions:
Key Insight: Bulky substituents (e.g., 4-methylphenyl) may increase torsional strain, while halogens facilitate directional packing via C–H⋯X bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
